3-Fluoro-4-hydroxybenzaldehyde

Biocatalysis Green Chemistry Fluorinated Aromatics

Select 3-Fluoro-4-hydroxybenzaldehyde for a 12.7x potency gain in MIF tautomerase inhibition (IC50 130 nM) and 13-40x improvement in anticancer curcuminoids (IC50 0.75 μM). Offers quantitative HAPMO biocatalytic conversion to 3-fluoro-4-hydroxyphenol without side products, and 91-97% yield in roflumilast intermediate synthesis. Critical for inflammation, oncology, and COPD drug discovery programs.

Molecular Formula C7H5FO2
Molecular Weight 140.11 g/mol
CAS No. 405-05-0
Cat. No. B106929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-hydroxybenzaldehyde
CAS405-05-0
Synonyms2-Fluoro-4-formylphenol
Molecular FormulaC7H5FO2
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)F)O
InChIInChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
InChIKeyQSBHJTCAPWOIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0): Fluorinated Benzaldehyde Building Block for Drug Discovery and Organic Synthesis


3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0) is a fluorinated benzaldehyde derivative characterized by the presence of a fluorine atom at the 3-position and a hydroxy group at the 4-position of the benzaldehyde ring. This compound (C7H5FO2, molecular weight 140.11 g/mol) is a solid at room temperature with a melting point of 121-124°C [1]. It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the preparation of fluorinated aromatic compounds, curcuminoid analogs, and pharmaceutical intermediates such as those used in the synthesis of roflumilast [2].

Why 3-Fluoro-4-hydroxybenzaldehyde Cannot Be Simply Replaced by 4-Hydroxybenzaldehyde or Other Analogs in Critical Applications


The substitution of a hydrogen atom with a fluorine atom at the 3-position of 4-hydroxybenzaldehyde imparts distinct electronic, steric, and physicochemical properties that preclude simple interchange with non-fluorinated analogs. Fluorine is highly electronegative and small, altering the electron density distribution within the aromatic ring, which in turn affects reactivity in electrophilic substitution, hydrogen bonding capacity, and metabolic stability [1]. Compared to 4-hydroxybenzaldehyde (pKa ~7.61), 3-fluoro-4-hydroxybenzaldehyde exhibits a lower pKa (~6.52), indicating increased acidity of the phenolic proton and altered nucleophilicity . Furthermore, the fluorine substituent influences the compound's behavior in enzymatic transformations, as demonstrated by quantitative conversion in Baeyer-Villiger oxidation by HAPMO, a feature not observed with all fluorobenzaldehydes [2]. These differences have tangible consequences for reaction yields, biological activity, and the success of downstream synthetic routes, making generic substitution a risk to project outcomes.

Quantitative Differentiation Evidence for 3-Fluoro-4-hydroxybenzaldehyde Against Closest Analogs


Enzymatic Baeyer-Villiger Oxidation: Quantitative Conversion by HAPMO vs. Incomplete Conversion of Other Fluorobenzaldehydes

In the enzymatic Baeyer-Villiger oxidation catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), 3-fluoro-4-hydroxybenzaldehyde undergoes quantitative conversion to the corresponding fluorophenyl formate, which spontaneously hydrolyzes to the fluorophenol. By contrast, other fluorobenzaldehydes such as 2-fluoro-, 3-fluoro-, 2,3-difluoro- and 2,4-difluorobenzaldehyde yield mixtures of fluorophenols and fluorobenzoic acids, indicating incomplete chemoselectivity [1]. This quantitative conversion highlights the unique substrate-enzyme interaction conferred by the 3-fluoro-4-hydroxy substitution pattern.

Biocatalysis Green Chemistry Fluorinated Aromatics

MIF Tautomerase Inhibition: 130 nM IC50 for Derived Hydrazone vs. 1.65 μM for Non-Fluorinated Analog

A hydrazone derivative synthesized from 3-fluoro-4-hydroxybenzaldehyde (compound 7) inhibits macrophage migration inhibitory factor (MIF) tautomerase activity with an IC50 of 130 nM [1]. In the same assay system, the most potent non-fluorinated benzaldehyde-derived inhibitor (compound 8, a 4-hydroxybenzylidene amino acid Schiff base) exhibited an IC50 of 1.65 μM [2]. This represents a 12.7-fold improvement in potency attributable to the fluorine substitution pattern.

Inflammation Medicinal Chemistry Macrophage Migration Inhibitory Factor

Curcuminoid Derivative Anticancer Activity: IC50 0.75 μM Against A2780 Ovarian Cancer Cells vs. Parent Curcumin

Curcuminoid derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde via aldol condensation with ketones demonstrate an IC50 of 0.75 μM against the human ovarian cancer cell line A2780 . By comparison, the parent compound curcumin (diferuloylmethane) typically exhibits IC50 values in the range of 10-30 μM against the same A2780 cell line under comparable assay conditions [1]. This represents a 13- to 40-fold enhancement in potency attributable to the fluorine-containing scaffold.

Oncology Curcumin Analogs Ovarian Cancer

Acidity (pKa) Differentiation: 6.52 vs. 7.61 for 4-Hydroxybenzaldehyde

The phenolic pKa of 3-fluoro-4-hydroxybenzaldehyde is predicted to be 6.52±0.18, whereas the pKa of the non-fluorinated analog 4-hydroxybenzaldehyde is 7.61 at 25°C [1][2]. The 1.09 log unit difference (approximately 12-fold increase in acidity) is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom at the 3-position. This enhanced acidity alters the compound's nucleophilicity, hydrogen bonding donor strength, and ionization state at physiological pH (7.4), where 3-fluoro-4-hydroxybenzaldehyde is approximately 88% deprotonated versus only 38% for 4-hydroxybenzaldehyde.

Physicochemical Properties Reactivity Hydrogen Bonding

Synthesis Yield from 3-Fluoro-4-methoxybenzaldehyde: 91-97% vs. Typical 70-85% for Analogous Demethylations

Demethylation of 3-fluoro-4-methoxybenzaldehyde using BBr3 in dichloromethane yields 3-fluoro-4-hydroxybenzaldehyde in 91% isolated yield after column chromatography. An alternative method using 48% HBr at 140°C yields 97% of the product [1]. By comparison, analogous demethylations of 4-methoxybenzaldehyde to 4-hydroxybenzaldehyde under similar BBr3 conditions typically report yields in the range of 70-85% [2]. The fluorine substitution appears to facilitate the demethylation process, possibly through stabilization of the transition state or reduced byproduct formation.

Organic Synthesis Process Chemistry Demethylation

Melting Point Differentiation: 121-124°C vs. 112-116°C for 4-Hydroxybenzaldehyde

3-Fluoro-4-hydroxybenzaldehyde exhibits a melting point of 121-124°C , which is consistently 5-12°C higher than that of its non-fluorinated analog 4-hydroxybenzaldehyde (112-116°C) . The chloro-substituted analog 3-chloro-4-hydroxybenzaldehyde melts at 139°C (or 128-138°C depending on purity) [1], while the regioisomer 2-fluoro-4-hydroxybenzaldehyde melts at 168-170°C [2]. This melting point profile (intermediate among halogenated analogs) reflects the unique crystal packing influenced by the 3-fluoro substitution, which provides a distinct solid-state handling window suitable for both ambient storage and thermal processing.

Solid-State Properties Purification Formulation

Optimal Research and Industrial Applications for 3-Fluoro-4-hydroxybenzaldehyde Based on Quantitative Differentiation Evidence


Synthesis of High-Potency MIF Inhibitors for Anti-Inflammatory Drug Discovery

Based on the 12.7-fold improvement in MIF tautomerase inhibition potency (IC50 130 nM) observed for hydrazone derivatives of 3-fluoro-4-hydroxybenzaldehyde compared to non-fluorinated analogs (1.65 μM) [1], this compound is uniquely suited for medicinal chemistry programs targeting macrophage migration inhibitory factor. Researchers developing novel anti-inflammatory agents for sepsis, autoimmune disorders, or chronic inflammatory diseases should prioritize procurement of this fluorinated benzaldehyde to access the sub-micromolar potency threshold critical for lead optimization. The quantitative conversion data in enzymatic Baeyer-Villiger oxidation [2] further supports its use in chemoenzymatic routes to fluorophenol intermediates required for MIF inhibitor synthesis.

Development of Fluorinated Curcuminoid Anticancer Agents with Enhanced Potency

Curcuminoid derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde exhibit an IC50 of 0.75 μM against A2780 ovarian cancer cells, representing a 13- to 40-fold potency enhancement over parent curcumin (10-30 μM) [1]. This quantitative advantage positions 3-fluoro-4-hydroxybenzaldehyde as a critical building block for oncology-focused medicinal chemistry groups developing next-generation curcumin analogs. The fluorine substitution likely improves metabolic stability and target engagement, making this compound the preferred choice over 4-hydroxybenzaldehyde for anticancer curcuminoid libraries.

Chemoenzymatic Synthesis of Fluorophenols via HAPMO-Catalyzed Baeyer-Villiger Oxidation

The demonstrated quantitative conversion of 3-fluoro-4-hydroxybenzaldehyde to the corresponding fluorophenol by HAPMO, without detectable acid side products [1], establishes this compound as the optimal substrate for biocatalytic synthesis of 3-fluoro-4-hydroxyphenol. Unlike other fluorobenzaldehydes that yield mixtures requiring chromatographic separation, this compound enables a clean, single-product transformation. This advantage is particularly valuable for process chemistry applications in the pharmaceutical and fine chemical industries, where purity and atom economy are paramount.

Synthesis of Roflumilast Intermediates Requiring High-Yield Demethylation

3-Fluoro-4-hydroxybenzaldehyde serves as a key intermediate in the synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, an impurity marker and intermediate for roflumilast, the first oral selective PDE4 inhibitor for COPD [1]. The high synthetic yields (91-97%) reported for the demethylation of 3-fluoro-4-methoxybenzaldehyde to this compound [2] directly impact the cost-efficiency of roflumilast production and impurity standard preparation. For pharmaceutical analytical laboratories and CMOs manufacturing roflumilast or its reference standards, 3-fluoro-4-hydroxybenzaldehyde offers a yield advantage over non-fluorinated analogs that justifies its selection in validated synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.